REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:16]([O:18][C:19]([CH2:21][CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][C:23]1=O)=[O:20])[CH3:17]>C1(C)C=CC=CC=1>[CH2:16]([O:18][C:19]([CH2:21][CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][C:23]21[O:4][CH2:1][CH2:2][O:3]2)=[O:20])[CH3:17]
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Name
|
|
Quantity
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7.6 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
516 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CC1C(CCCC1)=O
|
Name
|
|
Quantity
|
136 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a Dean Stark apparatus for 4 h
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Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
quenched with sodium bicarbonate (5 g)
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Type
|
CUSTOM
|
Details
|
The organic phase was separated from the aqueous phase which
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with a saturated sodium bicarbonate solution (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CC1C2(OCCO2)CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.59 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |